molecular formula C9H12N2O B13659851 3-Isopropylpicolinamide

3-Isopropylpicolinamide

Cat. No.: B13659851
M. Wt: 164.20 g/mol
InChI Key: IEFTZCXCWSLSQM-UHFFFAOYSA-N
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Description

3-Isopropylpicolinamide is an organic compound with the molecular formula C₉H₁₂N₂O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylpicolinamide typically involves the following steps:

    Starting Material: The synthesis begins with picolinamide, which is commercially available or can be synthesized from picolinic acid.

    Alkylation: The picolinamide undergoes alkylation at the 3-position of the pyridine ring using isopropyl halide (such as isopropyl bromide) in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent, and reaction time.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylpicolinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isopropylpicolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Isopropylpicolinamide involves its interaction with specific molecular targets. For instance, it has been identified to selectively inhibit fungal lipid-transfer proteins, such as Sec14p, which are crucial for fungal cell viability . This selective inhibition disrupts lipid transfer processes within fungal cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Picolinamide: The parent compound, lacking the isopropyl group.

    Benzamide: Another amide derivative with a benzene ring instead of a pyridine ring.

    N-Isopropylacrylamide: A compound with similar isopropyl substitution but different core structure.

Uniqueness

3-Isopropylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit fungal lipid-transfer proteins sets it apart from other similar compounds, making it a valuable candidate for antifungal research .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-11-8(7)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

IEFTZCXCWSLSQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC=C1)C(=O)N

Origin of Product

United States

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